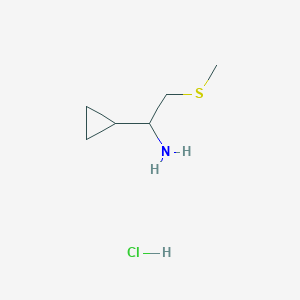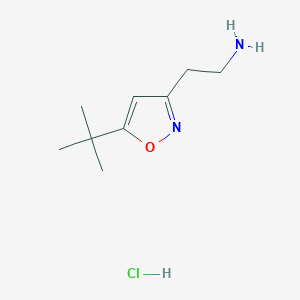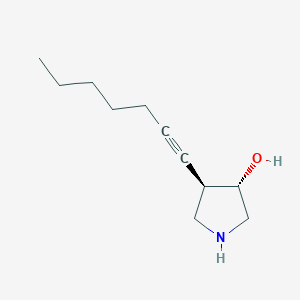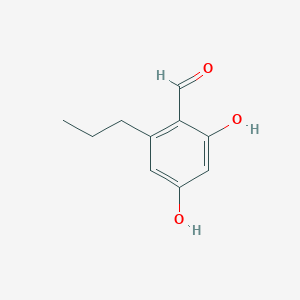![molecular formula C11H16ClNO B1531514 1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride CAS No. 2097884-29-0](/img/structure/B1531514.png)
1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride
Übersicht
Beschreibung
1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride, also known as CPMHCl, is a cyclopropylated amine derivative used in scientific research. It has been studied for its potential applications in a variety of fields, including drug discovery, organic synthesis, and biochemistry. CPMHCl is a chiral compound, meaning that it has two distinct forms, or enantiomers, with different chemical and physical properties. This makes it an attractive compound for use in asymmetric synthesis, as well as other applications.
Wissenschaftliche Forschungsanwendungen
Medicine
In the field of medicine, this compound is utilized for pharmaceutical testing, serving as a high-quality reference standard to ensure accurate results . Its role is crucial in the development and quality control of therapeutic drugs, where precise measurements of chemical compounds are essential.
Biochemistry
Biochemists employ 1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride in enzyme kinetics and receptor-ligand binding studies . The compound’s interactions with biological molecules can reveal important insights into metabolic pathways and cellular processes.
Pharmacology
Pharmacological research uses this chemical as a tool to investigate the pharmacodynamics and pharmacokinetics of new drug candidates . It helps in understanding how drugs act within the body and their metabolism, distribution, and excretion profiles.
Neuroscience
Neuroscientists may use this compound to study neurotransmitter systems, particularly in the context of synaptic transmission . It can aid in exploring the effects of various substances on nerve cells and brain function.
Toxicology
In toxicology, 1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride is important for toxicity testing and safety evaluations . It helps determine the safe dosage levels and potential side effects of new chemical entities.
Analytical Chemistry
Analytical chemists utilize this compound in the calibration of analytical instruments and validation of analytical methods . Its known properties serve as a benchmark to ensure the accuracy and reliability of analytical data.
Materials Science
In materials science, the compound finds application in the synthesis and characterization of novel materials . Researchers can study its incorporation into new compounds and materials with potential industrial applications.
Environmental Science
Environmental scientists might use this compound to assess the environmental impact of new chemicals . It can be part of studies on chemical stability, degradation, and the potential for bioaccumulation in ecosystems.
Eigenschaften
IUPAC Name |
[2-(cyclopropylmethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9;/h1-4,9H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLCRNVVQIKFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1531432.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531434.png)

![2-[6-Oxo-4-(3,3,3-trifluoropropyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531437.png)


![(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531442.png)
![1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531444.png)
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531445.png)



![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)
![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)